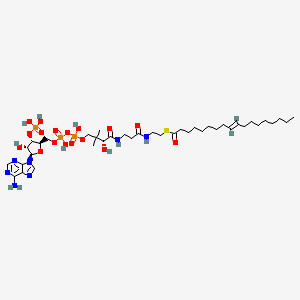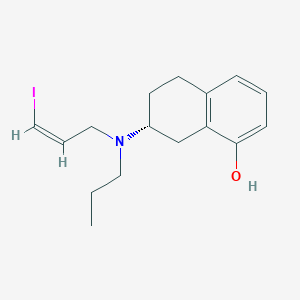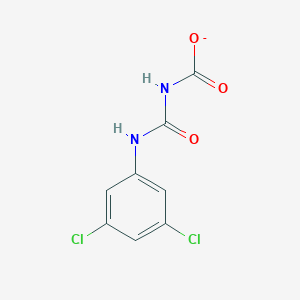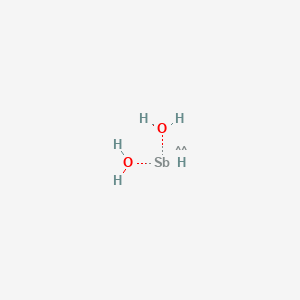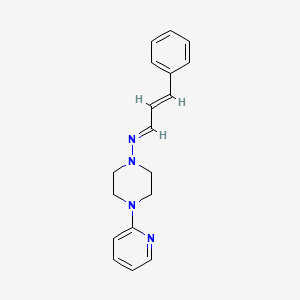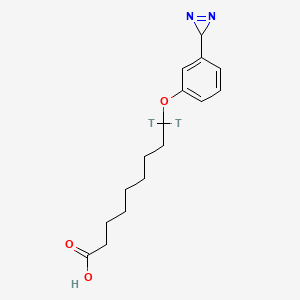![molecular formula C15H11FO2 B1240532 [(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone](/img/structure/B1240532.png)
[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone is a chemical compound characterized by the presence of an oxirane ring and a fluorophenyl group
Preparation Methods
The synthesis of [(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone typically involves the reaction of a fluorophenyl compound with an epoxide. One common method includes the use of (2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole as a precursor . The reaction conditions often involve the use of solvents like chloroform or methanol and may require specific temperature and pressure settings to achieve the desired product .
Chemical Reactions Analysis
[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. This interaction can disrupt metabolic pathways and lead to various biological effects .
Comparison with Similar Compounds
[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone can be compared with similar compounds such as:
1-[(2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole: This compound shares a similar oxirane ring structure but differs in the presence of a triazole group.
Epoxiconazole: Another compound with a similar oxirane ring, used primarily as a fungicide.
Properties
Molecular Formula |
C15H11FO2 |
|---|---|
Molecular Weight |
242.24 g/mol |
IUPAC Name |
[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C15H11FO2/c16-12-8-6-11(7-9-12)14-15(18-14)13(17)10-4-2-1-3-5-10/h1-9,14-15H/t14-,15+/m0/s1 |
InChI Key |
JSNXRAUQMWIZHM-LSDHHAIUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)[C@@H]2[C@@H](O2)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)F |
Synonyms |
4-fluorochalcone oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2,4-triol](/img/structure/B1240449.png)


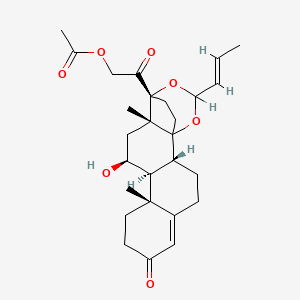
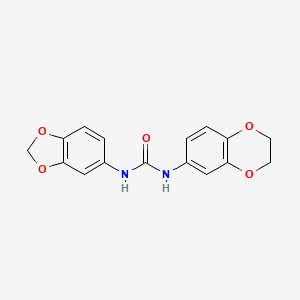
![[(1R,2S,3S,5S,6R,8S,10E,12R,13S,15R,16S,17R,18S)-18-benzyl-6-hydroxy-6,8,15,16-tetramethyl-7,20-dioxo-4,14-dioxa-19-azapentacyclo[10.8.0.01,17.03,5.013,15]icos-10-en-2-yl] acetate](/img/structure/B1240459.png)
